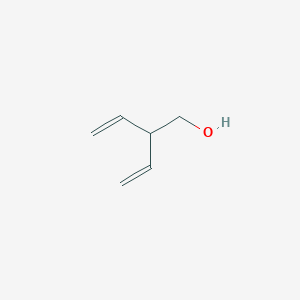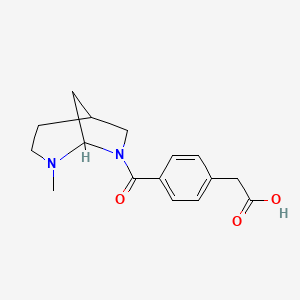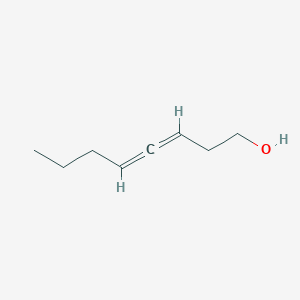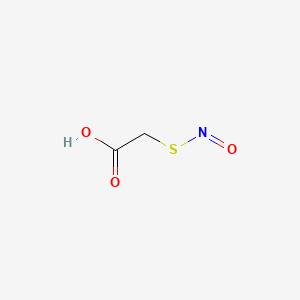![molecular formula C15H23NO2 B14626999 N-[3-(Heptyloxy)phenyl]acetamide CAS No. 55792-59-1](/img/structure/B14626999.png)
N-[3-(Heptyloxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Heptyloxy)phenyl]acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a heptyloxy group attached to the phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Heptyloxy)phenyl]acetamide typically involves the reaction of 3-(heptyloxy)aniline with acetic anhydride. The reaction proceeds under mild conditions, often at room temperature, and yields the desired product through the formation of an amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same reaction principles as in laboratory settings. This would include the use of reactors to mix the reactants and control the reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Heptyloxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the development of new materials or as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism by which N-[3-(Heptyloxy)phenyl]acetamide exerts its effects would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-Phenylacetamide: A simpler analogue without the heptyloxy group.
N-[3-(Hydroxymethyl)phenyl]acetamide: A compound with a hydroxymethyl group instead of a heptyloxy group.
Acetanilide: Another related compound with a phenylacetamide structure.
Highlighting Uniqueness
N-[3-(Heptyloxy)phenyl]acetamide is unique due to the presence of the heptyloxy group, which can influence its physical and chemical properties, such as solubility and reactivity. This structural feature may also impact its interactions with biological molecules, potentially leading to distinct bioactivities compared to similar compounds.
Properties
CAS No. |
55792-59-1 |
|---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
N-(3-heptoxyphenyl)acetamide |
InChI |
InChI=1S/C15H23NO2/c1-3-4-5-6-7-11-18-15-10-8-9-14(12-15)16-13(2)17/h8-10,12H,3-7,11H2,1-2H3,(H,16,17) |
InChI Key |
BVQVDOOZOOAJSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=CC(=C1)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


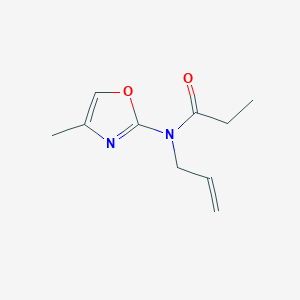
stannane](/img/structure/B14626925.png)
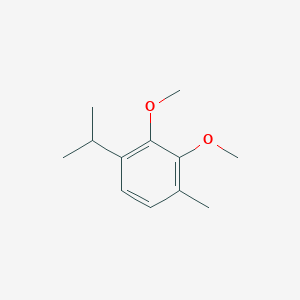

phosphaniumolate](/img/structure/B14626950.png)
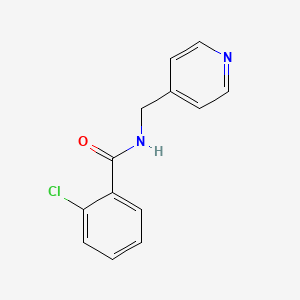

![N'-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14626973.png)

